

# Application Notes and Protocols: Surface Functionalization of Gold-199 Nanoparticles with PEG

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## Compound of Interest

Compound Name: Gold-199

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## Introduction

**Gold-199** ( $^{199}\text{Au}$ ) doped gold nanoparticles (AuNPs) are emerging as promising candidates for theranostic applications, combining the diagnostic capabilities of single-photon emission computed tomography (SPECT) imaging with the therapeutic potential of gold nanoparticles. The functionalization of these nanoparticles with polyethylene glycol (PEG) is a critical step to enhance their biocompatibility, stability, and in vivo circulation time. PEGylation creates a hydrophilic shield around the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby increasing their accumulation in target tissues through the enhanced permeability and retention (EPR) effect.<sup>[1][2][3]</sup>

These application notes provide detailed protocols for the synthesis of  $^{199}\text{Au}$ -doped gold nanoparticles, their subsequent surface functionalization with thiol-terminated PEG, and comprehensive characterization methods. Furthermore, protocols for in vitro cytotoxicity and cellular uptake assays, as well as in vivo biodistribution and SPECT imaging studies, are presented to guide researchers in the preclinical evaluation of these advanced nanomaterials.

## Data Presentation: Physicochemical Properties

Successful synthesis and functionalization of nanoparticles require rigorous characterization. The following tables summarize typical quantitative data obtained before and after PEGylation of **Gold-199** doped gold nanoparticles.

Table 1: Characterization of <sup>199</sup>Au-Doped Gold Nanoparticles Pre- and Post-PEGylation

Parameter	Citrate-Stabilized <sup>199</sup> Au-AuNPs	PEGylated <sup>199</sup> Au-AuNPs	Reference
Core Diameter (TEM)	~15 - 20 nm	~15 - 20 nm	[4][5]
Hydrodynamic Diameter (DLS)	~25 - 35 nm	~30 - 50 nm	[6][7]
Zeta Potential	-30 to -50 mV	-5 to -15 mV	[6][8]
Surface Plasmon Resonance (λmax)	~520 nm	Slight redshift to ~523-525 nm	[5][9]
Radiolabeling Efficiency	>95%	>95%	[10]

Table 2: Influence of PEG Molecular Weight on Hydrodynamic Diameter and Zeta Potential of 20 nm AuNPs

PEG Molecular Weight (Da)	Hydrodynamic Diameter (nm)	Zeta Potential (mV)	Reference
2,000	~35	-8.5	[8]
5,000	~45	-8.1	[8]
10,000	~55	-7.8	[4]

## Experimental Protocols

### Protocol 1: Synthesis of <sup>199</sup>Au-Doped Gold Nanoparticles (Seed-Mediated Growth)

This protocol describes the synthesis of ~18 nm  $^{199}\text{Au}$ -doped gold nanoparticles using a seed-mediated growth method, which allows for good control over particle size and monodispersity. [\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Materials:

- Tetrachloroauric(III) acid ( $\text{HAuCl}_4$ ) solution (0.5 mM)
- $\text{H}^{199}\text{AuCl}_4$  solution (activity to be determined based on desired specific activity)
- Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
- Ascorbic acid (AA) solution (10 mM)
- 10 nm AuNP seed solution (prepared separately or commercially available)
- Ultrapure water (18.2  $\text{M}\Omega\cdot\text{cm}$ )
- Syringe pump

#### Procedure:

- In a clean glass vial, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of ultrapure  $\text{H}_2\text{O}$ .
- Gently mix the solution and then add 260  $\mu\text{L}$  of aqueous AA (10 mM) and 320  $\mu\text{L}$  of the 10 nm AuNP seed solution.
- Prepare a 4 mL solution of aqueous  $\text{HAuCl}_4$  (0.5 mM) containing the desired activity of  $\text{H}^{199}\text{AuCl}_4$  (e.g., 81.6 MBq).[\[10\]](#)
- Using a syringe pump, add the  $\text{HAuCl}_4/\text{H}^{199}\text{AuCl}_4$  solution to the reaction mixture at a constant rate of 2 mL/h under vigorous stirring.
- Continue stirring for 1 hour after the addition is complete.
- Collect the as-prepared  $^{199}\text{Au}$ -AuNPs by centrifugation (e.g., 13,200 rpm for 10 minutes).

- Discard the supernatant and wash the nanoparticle pellet three times with ultrapure H<sub>2</sub>O by repeated centrifugation and resuspension.
- Resuspend the final pellet in a suitable buffer (e.g., ultrapure water or PBS) for storage at 4°C.

## Protocol 2: Surface Functionalization with Thiol-PEG

This protocol outlines the ligand exchange process to functionalize the citrate-stabilized <sup>199</sup>Au-AuNPs with a thiol-terminated PEG.[6][13]

### Materials:

- <sup>199</sup>Au-AuNP solution (from Protocol 1)
- Thiol-PEG (e.g., HS-PEG-OCH<sub>3</sub>, MW 5000 Da)
- Phosphate-buffered saline (PBS), pH 7.4
- Ultrapure water

### Procedure:

- Prepare a stock solution of Thiol-PEG in ultrapure water.
- Add the Thiol-PEG solution to the <sup>199</sup>Au-AuNP solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage (e.g., a molar ratio of  $>3 \times 10^4$  HS-PEG molecules per nanoparticle).[6]
- Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the displacement of citrate ions by the thiol groups.
- Purify the functionalized nanoparticles by centrifugation to remove excess unbound Thiol-PEG. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 15,000 rpm for 30 minutes).[6]
- Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.

- Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unreacted reagents.
- Store the final purified PEGylated  $^{199}\text{Au}$ -AuNPs at 4°C.

## Protocol 3: Characterization of PEGylated $^{199}\text{Au}$ -AuNPs

Thorough characterization is crucial to confirm successful synthesis and functionalization.

- UV-Visible Spectroscopy: Monitor the surface plasmon resonance (SPR) peak. A slight redshift in the  $\lambda_{\text{max}}$  after PEGylation indicates a change in the local dielectric environment of the nanoparticle surface.[\[5\]](#)[\[9\]](#)
- Transmission Electron Microscopy (TEM): Determine the core size, morphology, and monodispersity of the nanoparticles.
- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter post-PEGylation confirms the presence of the PEG layer.[\[6\]](#)[\[7\]](#)
- Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A shift in the zeta potential towards a more neutral value after PEGylation indicates successful surface coating.[\[6\]](#)[\[8\]](#)
- Gamma Counter/Scintillation Detector: Quantify the radioactivity to determine the radiolabeling efficiency and specific activity.

## Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the nanoparticles on cell viability.[\[14\]](#)[\[15\]](#)

Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa)
- Complete cell culture medium
- PEGylated  $^{199}\text{Au}$ -AuNPs

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of PEGylated  $^{199}\text{Au}$ -AuNPs (e.g., 10, 50, 100  $\mu\text{g/mL}$ ).[\[14\]](#) Include untreated cells as a control.
- Incubate the cells for 24-48 hours.
- Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage relative to the untreated control.

## Protocol 5: In Vitro Cellular Uptake Study

This protocol quantifies the internalization of nanoparticles by cells.[\[16\]](#)[\[17\]](#)

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- PEGylated  $^{199}\text{Au}$ -AuNPs

- 6-well plates
- Gamma counter

Procedure:

- Seed cells in 6-well plates and grow to a suitable confluency.
- Incubate the cells with a known concentration and activity of PEGylated  $^{199}\text{Au}$ -AuNPs for different time points (e.g., 1, 4, 24 hours).
- After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Lyse the cells using a suitable lysis buffer.
- Measure the radioactivity in the cell lysate using a gamma counter.
- Quantify the cellular uptake as a percentage of the initial dose or as radioactivity per million cells.

## Protocol 6: In Vivo Biodistribution and SPECT Imaging

This protocol evaluates the biodistribution and tumor targeting efficacy of the nanoparticles in an animal model.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

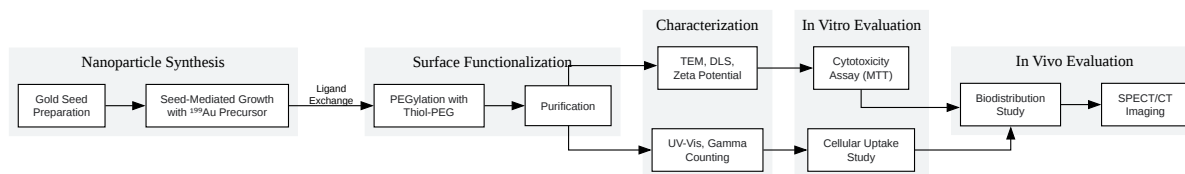
- Tumor-bearing animal model (e.g., nude mice with xenograft tumors)
- PEGylated  $^{199}\text{Au}$ -AuNPs
- SPECT/CT scanner
- Anesthesia

Procedure:

- Administer a known activity of PEGylated  $^{199}\text{Au}$ -AuNPs to the tumor-bearing animals via intravenous injection.
- At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body SPECT/CT imaging.
- After the final imaging session, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).
- Weigh each organ and measure the radioactivity using a gamma counter.
- Calculate the biodistribution as the percentage of injected dose per gram of tissue (%ID/g).

## Visualizations

### Experimental Workflow

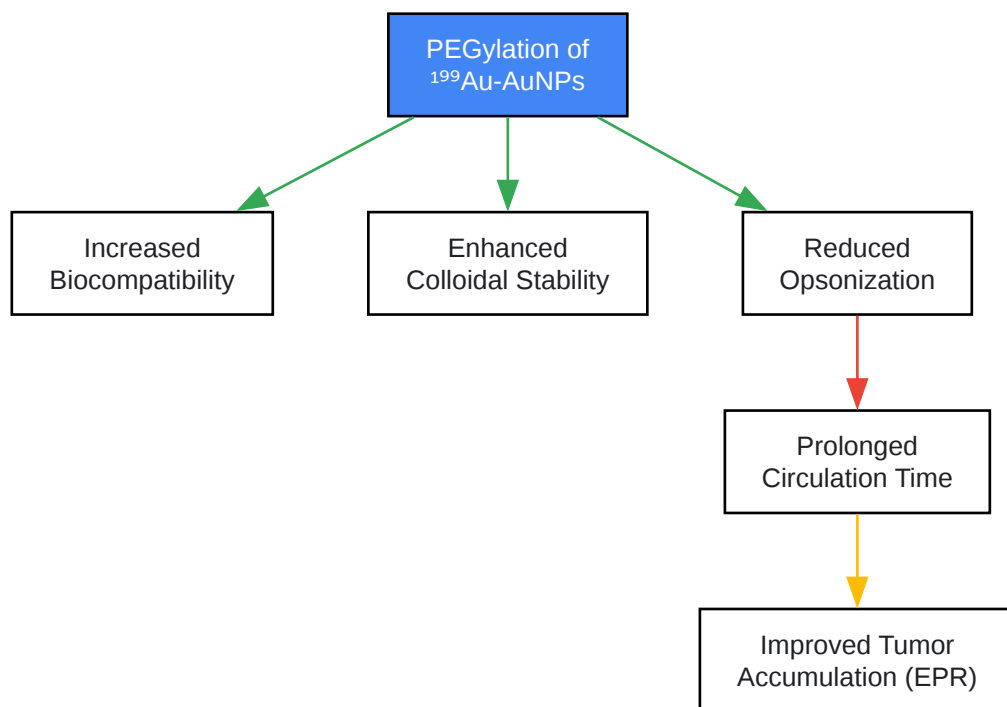


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Caption: Experimental workflow for PEGylated  $^{199}\text{Au}$ -AuNPs.

## Logical Relationship: Benefits of PEGylation





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Caption: Key benefits of PEGylating **Gold-199** nanoparticles.

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## References

- 1. scispace.com [scispace.com]
- 2. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]

- 7. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 8. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 10. Gold Nanoparticles Doped with <sup>199</sup>Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. Room temperature seed mediated growth of gold nanoparticles: mechanistic investigations and life cycle assesment - Environmental Science: Nano (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 13. 2.5. Gold Nanoparticle Synthesis and Functionalization [[bio-protocol.org](https://bio-protocol.org)]
- 14. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 18. Gold Nanoparticle Contrast in a Phantom and Juvenile Swine: Models for Molecular Imaging of Human Organs using X-ray Computed Tomography - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. Gold nanoparticles-based SPECT/CT imaging probe targeting for vulnerable atherosclerosis plaques - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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